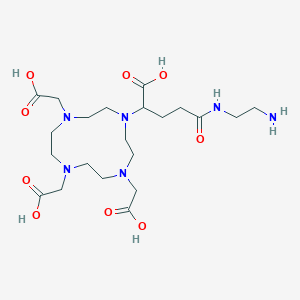

NH2-DOTA-GA

Description

The exact mass of the compound NH2-DOTA-GA is 518.27002681 g/mol and the complexity rating of the compound is 721. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality NH2-DOTA-GA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NH2-DOTA-GA including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-aminoethylamino)-5-oxo-2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N6O9/c22-3-4-23-17(28)2-1-16(21(35)36)27-11-9-25(14-19(31)32)7-5-24(13-18(29)30)6-8-26(10-12-27)15-20(33)34/h16H,1-15,22H2,(H,23,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKWGTMGEYTNCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(CCC(=O)NCCN)C(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N6O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NH2-DOTA-GA in Radiochemistry: A Technical Guide to Bifunctional Chelator Mechanics and Protocols

The transition toward precision theranostics in nuclear medicine relies heavily on the structural integrity of Radionuclide-Drug Conjugates (RDCs). At the core of these constructs are bifunctional chelators (BFCs) that must seamlessly bridge a targeting vector with a radiometal. Among the most advanced BFCs is NH2-DOTA-GA (2-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanedioic acid derivative), a molecule engineered to solve critical challenges in bioconjugation steric hindrance and radiometal complexation kinetics.

As an Application Scientist, I have structured this guide to move beyond basic procedures, detailing the causality behind the physicochemical behaviors of NH2-DOTA-GA and providing self-validating protocols for drug development professionals.

Structural Mechanics & Causality of NH2-DOTA-GA

The architecture of NH2-DOTA-GA is not arbitrary; every functional group serves a distinct thermodynamic or kinetic purpose in radiopharmaceutical synthesis. The molecule consists of three critical domains:

-

The Primary Amine (-NH2): Unlike standard DOTA-GA(tBu)4 which features a free carboxylic acid for coupling to amines [1], NH2-DOTA-GA provides a nucleophilic amine handle [2]. This is critical when conjugating to vectors (like certain antibodies or peptides) where lysine modification would destroy the binding domain. By targeting specific carboxylic acids on the vector, the amine ensures site-directed conjugation that preserves immunoreactivity [3].

-

The Glutamic Acid (GA) Spacer: The GA moiety acts as a critical spacer. By physically distancing the bulky, negatively charged DOTA-radiometal complex from the targeting pharmacophore, it reduces steric hindrance. Causally, this prevents the chelator from interfering with the vector's receptor binding affinity (

). Furthermore, the GA spacer increases the overall hydrophilicity of the conjugate, which promotes renal clearance and reduces off-target hepatobiliary retention. -

The DOTA Macrocycle: The 12-membered tetraaza ring with its carboxymethyl arms forms highly stable, thermodynamically inert complexes with trivalent metal ions (e.g.,

Ga,

Logical relationship between NH2-DOTA-GA domains and functional outcomes.

Radiometal Complexation Profiles

The DOTA-GA framework is highly versatile, capable of chelating both diagnostic (PET/SPECT) and therapeutic (Beta/Auger/Alpha) radionuclides. The macrocyclic nature of DOTA requires thermal energy to overcome the activation barrier for metal insertion, dictating the kinetic parameters outlined below.

Table 1: Quantitative Radiometal Complexation Data for DOTA-GA Conjugates

| Radionuclide | Clinical Application | Optimal pH Range | Temp (°C) | Time (min) | Typical RCP (%) | Reference |

| PET Imaging | 3.5 - 4.5 | 90 - 95 | 5 - 15 | > 95% | [1] | |

| Beta Therapy | 4.0 - 5.0 | 80 - 90 | 15 - 30 | > 98% | [1] | |

| Immuno-PET | 7.0 - 8.0 (Step 2) | 90 | 120 | > 95% | [5] | |

| Auger/Beta Therapy | 4.0 - 4.5 | 90 | 20 | > 99% | [6] |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. Each protocol includes built-in Quality Control (QC) checkpoints that confirm the mechanistic success of the prior step.

Protocol 1: Site-Directed Bioconjugation via Amide Coupling

This protocol describes the conjugation of NH2-DOTA-GA to a targeting vector containing a free carboxylic acid.

Causality of Reagents: We utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide). EDC activates the carboxyl group, but the resulting O-acylisourea intermediate is unstable and prone to hydrolysis. NHS is added to form a stable, amine-reactive NHS-ester, which then efficiently reacts with the nucleophilic primary amine of NH2-DOTA-GA.

Step-by-Step Methodology:

-

Activation: Dissolve the targeting vector (1 eq) in anhydrous DMF. Add EDC (1.5 eq) and NHS (1.5 eq). Stir at room temperature for 30 minutes.

-

Conjugation: Add NH2-DOTA-GA (2.0 eq) and a base such as DIPEA (3.0 eq) to ensure the primary amine is deprotonated and nucleophilic. Stir for 4 hours at room temperature.

-

Self-Validation (QC Check): Monitor the reaction via analytical LC-MS. Validation criteria: The disappearance of the NHS-ester peak and the emergence of a product mass corresponding to

. -

Purification: Purify the conjugate using preparative RP-HPLC. Lyophilize the collected fractions.

Protocol 2: Clinical-Grade Ga Radiolabeling (NaCl-Based Method)

Traditional

Causality of Parameters:

-

pH 3.5 - 4.5: At pH < 3, the DOTA carboxylates remain protonated, preventing metal coordination. At pH > 5, Ga

rapidly hydrolyzes into insoluble Ga(OH) -

Ascorbic Acid: Added as a radical scavenger to prevent autoradiolysis of the peptide backbone caused by the intense positron flux of

Ga.

Step-by-Step Methodology:

-

Precursor Preparation: Dissolve 30-50 µg of the DOTA-GA-conjugate in 350 µL of 1 M sodium acetate buffer (pH 4.5) containing 5 mg of ascorbic acid.

-

Elution & Concentration: Elute the

Ge/ -

Thermal Incubation: Heat the reaction mixture at 90-95°C for 7-10 minutes. Causality: This thermal energy overcomes the high activation barrier required to displace water molecules and insert Ga

into the rigid DOTA cavity. -

Self-Validation (QC Check): Withdraw a 2 µL aliquot for radio-iTLC (stationary phase: silica gel; mobile phase: 0.1 M sodium citrate pH 5.0). Validation criteria: Free

Ga migrates to the solvent front (Rf = 0.9-1.0), while the intact -

Formulation: Dilute with sterile water, pass through a 0.22 µm sterile filter, and neutralize to physiological pH.

Self-validating workflow for 68Ga radiolabeling of DOTA-GA conjugates.

In Vivo Stability & Pharmacokinetics

The ultimate test of a bifunctional chelator is its kinetic inertness in vivo. DOTA-GA conjugates exhibit exceptional resistance to transmetallation. When subjected to an EDTA challenge assay or incubated in human serum for 7 days at 37°C, DOTA-GA complexes (such as those labeled with

The GA spacer plays a secondary pharmacokinetic role. By introducing a highly polar, hydrophilic segment between the lipophilic targeting vector and the DOTA cage, it shifts the excretion pathway favorably toward renal clearance. This minimizes hepatobiliary accumulation, thereby reducing background noise in abdominal PET/SPECT imaging and lowering the radiation dose to the liver during targeted alpha/beta therapies.

References

- Benchchem. "The Cornerstone of Radiopharmaceuticals: A Technical Guide to DOTA-GA(tBu)4 in Radiolabeling." Link

- Smolecule. "Buy NH2-DOTA-GA | 1639843-65-4." Link

- MDPI.

- ACS Publications. "Simplified NaCl Based 68Ga Concentration and Labeling Procedure for Rapid Synthesis of 68Ga Radiopharmaceuticals in High Radiochemical Purity." Link

- SCK CEN. "Evaluating the in vivo distribution and stability of a 161Tb-labeled nanobody for potential cancer therapy." Link

- MedChemExpress.

- PMC / Springer Nature.

- Theranostics. "Translational immunoPET imaging using a radiolabeled GD2-specific antibody in neuroblastoma." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy NH2-DOTA-GA | 1639843-65-4 [smolecule.com]

- 3. thno.org [thno.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. researchportal.sckcen.be [researchportal.sckcen.be]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]

NH2-DOTA-GA vs. Standard DOTA: A Technical Analysis of Chelator Architecture and Theranostic Performance

This technical guide details the structural, functional, and operational differences between NH2-DOTA-GA and Standard DOTA chelators (specifically DOTA-monoamide derivatives like DOTA-NHS).

Executive Summary

In the development of radiopharmaceuticals, the choice between NH2-DOTA-GA and Standard DOTA (e.g., DOTA-NHS ester) is not merely a matter of conjugation chemistry; it is a fundamental decision regarding the coordination geometry of the final radiometal complex.

-

Standard DOTA (DOTA-monoamide): When conjugated via an acetic acid arm (e.g., DOTA-NHS), the chelator loses one coordinating carboxylate, resulting in a 7-coordinate (N4O3) environment.[1] This is sufficient for Gallium-68 (

) but thermodynamically compromised for Lutetium-177 ( -

NH2-DOTA-GA: This chelator utilizes a glutaric acid ("GA") backbone modification for conjugation.[1] It retains all four acetic acid equivalents for metal binding, preserving the 8-coordinate (N4O4) "gold standard" geometry.[1] This makes it a superior choice for theranostic applications where the same vector is labeled with both

(imaging) and

Chemical Architecture & Coordination Physics[1]

The structural divergence dictates the stability of the resulting radiocomplex.

Structural Comparison[1]

| Feature | Standard DOTA (e.g., DOTA-NHS) | NH2-DOTA-GA |

| Full Name | 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid mono-N-hydroxysuccinimide ester | 2,2',2''-(10-(4-((2-aminoethyl)amino)-1-carboxy-4-oxobutyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid |

| Conjugation Handle | Activated Ester (NHS) on one acetic acid arm.[1] | Primary Amine (-NH2) on a glutaric acid side chain.[1] |

| Reactive Target | Reacts with Primary Amines (Lysine, N-terminus).[1] | Reacts with Carboxyls (Asp, Glu, C-terminus).[1] |

| Post-Conjugation Denticity | Heptadentate (N4O3): 4 Nitrogens + 3 Carboxylates.[1] | Octadentate (N4O4): 4 Nitrogens + 4 Carboxylates.[1] |

| Ideal Isotope |

Visualization of Coordination Spheres

The following diagram illustrates the loss of coordination density in Standard DOTA versus the preserved integrity of NH2-DOTA-GA.

Caption: Comparison of coordination environments. Standard DOTA loses a donor arm to conjugation (N4O3), while NH2-DOTA-GA utilizes a modified backbone to retain full octadentate potential (N4O4).[1]

Functional Implications: Thermodynamics & Kinetics

The "Theranostic Match" Problem

In modern drug development, it is critical that the diagnostic agent (

-

Standard DOTA: If you use DOTA-monoamide, the

complex is kinetically unstable in vivo.[1] It may release free -

NH2-DOTA-GA: Forms an exceptionally stable complex with

(log

Conjugation Orthogonality

NH2-DOTA-GA enables inverse conjugation strategies .

-

Scenario: Your peptide has a critical Lysine in the receptor-binding domain.[1]

-

Problem: Using DOTA-NHS would modify this Lysine, destroying affinity.

-

Solution: Use NH2-DOTA-GA .[1][4][5][6][7] Activate the C-terminus or a distal Glutamic Acid on the peptide using EDC/NHS, then react with the amine on the chelator. This leaves the critical Lysine untouched.

Experimental Protocols

Conjugation Protocol (Inverse Coupling)

Objective: Conjugate NH2-DOTA-GA to a peptide Carboxyl group.[1]

-

Activation: Dissolve peptide (1 eq) in dry DMF/DMSO. Add EDC (1.5 eq) and Sulfo-NHS (1.5 eq).[1] Incubate for 15 min at RT to form the active ester in situ.

-

Coupling: Add NH2-DOTA-GA (1.2 eq) dissolved in buffer (pH 8.0) or organic base (DIPEA) to the activated peptide.[1]

-

Reaction: Stir at RT for 2–4 hours. Monitor via HPLC.[1][7][8][9][10]

-

Purification: Semi-preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).

-

Validation: ESI-MS. Mass shift = Peptide Mass + 518.5 Da (Mass of NH2-DOTA-GA) - 18 Da (H2O loss).[1]

Radiolabeling Protocol ( & )

This protocol is optimized for DOTAGA derivatives, exploiting their fast kinetics.[1]

| Parameter | Gallium-68 ( | Lutetium-177 ( |

| Buffer System | Sodium Acetate / HEPES (0.1 - 1.0 M) | Ascorbate / Gentisic Acid Buffer |

| pH | 3.5 – 4.5 | 4.5 – 5.2 |

| Precursor Mass | 5 – 20 µg | 10 – 50 µg |

| Temperature | 85°C – 95°C (DOTAGA can label at lower temps, e.g., 60°C, but high temp ensures quantitative yield) | 80°C – 95°C |

| Time | 5 – 10 minutes | 15 – 30 minutes |

| Purification | C18 Sep-Pak (removes colloidal Ga) | Often not required if yield >98% |

Workflow Diagram (Graphviz)

Caption: Universal radiolabeling workflow for DOTAGA-conjugated vectors. The high stability of the N4O4 core allows rigorous heating without demetallation.

References

-

PubChem. (n.d.).[1] NH2-Dota-GA | C21H38N6O9.[1][4][5] National Library of Medicine. Retrieved from [Link][1]

-

CheMatech. (2023).[1][5][11] NH2-DOTA-GA Product Datasheet. CheMatech. Retrieved from [Link][1]

-

Price, E. W., & Orvig, C. (2014).[1] Matching chelators to radiometals for radiopharmaceuticals. Chemical Society Reviews, 43(1), 260-290.[1] (Contextual grounding for N4O4 vs N4O3 stability).

-

Bernhard, C., et al. (2012).[1] DOTAGA-anhydride: a valuable building block for the preparation of DOTA-like chelating agents.[1] Chemistry–A European Journal, 18(25), 7834-7841.[1] (Structural basis of DOTAGA derivatives).

Sources

- 1. NH2-Dota-GA | C21H38N6O9 | CID 132602162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Cold Kit Labeling: The Future of 68Ga Radiopharmaceuticals? [frontiersin.org]

- 4. chembk.com [chembk.com]

- 5. NH2-DOTA-GA - www.chematech-mdt.com [chematech-mdt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. NH2-NODA-GA - www.chematech-mdt.com [chematech-mdt.com]

- 8. Aspects on radiolabeling of 177Lu-DOTA-TATE: After C18 purification re-addition of ascorbic acid is required to maintain radiochemical purity | Maus | International Journal of Diagnostic Imaging [sciedu.ca]

- 9. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Head‐to‐head comparison of three chelates reveals DOTAGA promising for 225Ac labeling of anti‐FZD10 antibody OTSA101 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Advanced Hydrophilic Modifications Using NH2-DOTA-GA

Topic: Advantages of Using NH2-DOTA-GA for Hydrophilic Modifications Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

In the development of radiopharmaceuticals and targeted contrast agents, the transition from standard DOTA (

NH2-DOTA-GA (Amino-functionalized DOTAGA) is a bifunctional chelator that addresses two major limitations of standard DOTA-NHS esters:

-

Hydrophilicity & Clearance: It introduces a glutaric acid (GA) linker that imparts significant hydrophilic character, reducing non-specific hepatic uptake and promoting rapid renal clearance.[1]

-

Coordination Integrity: Upon conjugation, it retains four free carboxylic acid groups (compared to three in DOTA-monoamides), ensuring superior thermodynamic stability and labeling yields with radiometals like Gallium-68 (

Ga) and Lutetium-177 (

This guide details the chemical architecture, mechanistic advantages, and experimental protocols for deploying NH2-DOTA-GA in drug design.[1]

Chemical Architecture & Mechanism[1][2][3]

The Structural Advantage

Standard DOTA conjugation typically utilizes one of the four acetate arms for amide bonding (e.g., via DOTA-NHS).[1] This loss of a carboxylate donor results in a "DOTA-monoamide" chelate (

NH2-DOTA-GA , conversely, is derived from the DOTAGA backbone, where one acetate arm is replaced by a glutaric acid moiety.[1] When the anhydride form of DOTAGA is opened with a diamine (to create the

-

Four (4) Free Carboxylic Acids: Three on the macrocycle ring and one on the glutaric arm.[1]

-

One (1) Free Amine: For orthogonal conjugation to carboxyl-containing vectors.[1]

This "4+1" architecture is the key driver of its performance.

Figure 1: Structural evolution showing how NH2-DOTA-GA preserves the coordination sphere and increases polarity compared to standard DOTA conjugates.[1]

Pharmacokinetic "Switching"

The primary application of NH2-DOTA-GA is to alter the biodistribution profile of hydrophobic vectors (e.g., lipids, certain peptides, or hydrophobic drug payloads).

-

Renal Excretion: The additional negative charge from the free carboxylate on the glutaric arm significantly lowers the LogP (partition coefficient). Data indicates a shift from

(DOTA) to -

Tumor-to-Background Ratio (TBR): Enhanced hydrophilicity reduces non-specific binding to serum proteins (albumin) and healthy tissue, improving high-contrast imaging [2].[1]

Comparative Analysis: DOTA vs. NH2-DOTA-GA

| Feature | Standard DOTA-NHS Conjugate | NH2-DOTA-GA Conjugate | Impact |

| Coordination Sphere | Critical for | ||

| Net Charge (Physiol. pH) | -1 (approx) | -2 (approx) | Higher negative charge increases water solubility.[1] |

| LogP (Hydrophilicity) | Moderate (-2.5 to -3.[1]0) | High (-3.5 to -4.[1]0) | Faster renal clearance; lower liver uptake.[1] |

| Conjugation Target | Amines (Lysine, N-term) | Carboxyls (Asp, Glu, C-term) | Allows targeting of different residues.[1] |

| Often requires >90°C | Can label at lower temps | Better for heat-sensitive biomolecules.[1] |

Experimental Protocols

Protocol A: Conjugation to a Peptide (Carboxyl-Targeting)

Context: Coupling NH2-DOTA-GA to a peptide containing a free C-terminal carboxylic acid or a Glutamic acid side chain.[1]

Materials:

-

Peptide (lyophilized)[1]

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]

-

NHS (N-Hydroxysuccinimide)[1]

-

Buffer: MES (0.1 M, pH 4.7-6.0) or dry DMF for organic phase.[1]

Workflow:

-

Activation: Dissolve Peptide (1 eq) in dry DMF. Add EDC (1.5 eq) and NHS (1.5 eq).[1] Stir for 15–30 min at RT to form the active ester.

-

Coupling: Add NH2-DOTA-GA (1.2 – 2.0 eq) dissolved in minimal DMF/Water (1:1). Adjust pH to 8.0–8.5 using DIPEA (Diisopropylethylamine).[1]

-

Note: The amine on NH2-DOTA-GA is nucleophilic only at basic pH.[1]

-

-

Reaction: Stir for 2–4 hours at RT. Monitor via HPLC-MS.[1]

-

Purification: Semi-preparative HPLC (C18 column). Gradient: 5–50% ACN in water (+0.1% TFA).[1]

-

Validation: ESI-MS should show Mass = Peptide + NH2-DOTA-GA -

.[1]

Protocol B: Radiolabeling with Gallium-68 ( Ga)

Context: High-efficiency labeling due to the "4+1" coordination geometry.[1]

Materials:

-

Ga eluate (from

-

Buffer: Sodium Acetate (1 M) or HEPES (2.7 M).[1]

-

NH2-DOTA-GA-Conjugate (Precursor).[1]

Workflow:

-

Elution: Elute

GaCl -

Buffering: Add Sodium Acetate to adjust pH to 3.5 – 4.5. (Strict control is vital; DOTAGA is robust, but pH < 3.0 reduces yield).[1]

-

Incubation: Add 5–20 µg of Precursor. Heat at 95°C for 5–10 minutes.

-

QC: Radio-TLC (Mobile phase: 1:1 Methanol/1M Ammonium Acetate). Free

Ga moves to front; Complex stays at origin (or vice-versa depending on stationary phase).[1]

Pharmacokinetic Logic Visualization

The following diagram illustrates the decision matrix for selecting NH2-DOTA-GA over standard chelators based on desired biological outcomes.

Figure 2: Decision pathway for chelator selection to optimize biodistribution.[1]

References

-

Benešová, M., et al. (2015).[1] "Linker Modification Strategies to Control the Prostate-Specific Membrane Antigen (PSMA)-Targeting and Pharmacokinetic Properties of DOTA-Conjugated Small-Molecule Inhibitors." Journal of Medicinal Chemistry, 59(5), 1761–1775.[1] Link[1]

-

Price, E. W., & Orvig, C. (2014). "Matching chelators to radiometals for radiopharmaceuticals." Chemical Society Reviews, 43(1), 260-290.[1] Link

-

CheMatech. (n.d.). "NH2-DOTA-GA Product Specifications." CheMatech Catalog. Link

Sources

- 1. NH2-Dota-GA | C21H38N6O9 | CID 132602162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and preclinical evaluation of DOTAGA-conjugated PSMA ligands for functional imaging and endoradiotherapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NH2-DOTA-GA - www.chematech-mdt.com [chematech-mdt.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. (PDF) DOTAGA-Anhydride: A Valuable Building Block for the Preparation of DOTA-Like Chelating Agents [academia.edu]

- 7. EP4448544A2 - Carbonic anhydrase ix ligands - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermodynamic Stability Constants of NH2-DOTA-GA Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicine, particularly in the realms of diagnostic imaging and targeted radionuclide therapy, the stability of metal complexes is of paramount importance. The bifunctional chelator, NH2-DOTA-GA, which integrates the robust 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) framework with a glutamic acid (GA) linker and a primary amine (NH2) for bioconjugation, represents a significant advancement in the design of radiopharmaceuticals. The thermodynamic stability of the complexes formed between NH2-DOTA-GA and various metal ions is a critical determinant of their in vivo efficacy and safety. A highly stable complex ensures that the metal ion is securely sequestered, preventing its release and subsequent uptake by non-target tissues, which could lead to toxicity and degradation of imaging contrast or therapeutic efficacy.

This guide provides a comprehensive overview of the principles and methodologies for determining the thermodynamic stability constants of NH2-DOTA-GA metal complexes. It is designed to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical protocols necessary to rigorously assess the stability of these and similar metal complexes.

Theoretical Framework of Thermodynamic Stability

The thermodynamic stability of a metal-ligand complex in solution is a measure of the strength of the interaction between the metal ion and the ligand at equilibrium.[1] This is quantitatively expressed by the stability constant (also known as the formation constant), which is the equilibrium constant for the complex formation reaction. For a general reaction between a metal ion (M) and a ligand (L) to form a complex (ML):

M + L ⇌ ML

The stepwise formation constant (K₁) is given by:

K₁ = [ML] / ([M][L])

For poly-dentate ligands like NH2-DOTA-GA, which can form complexes with varying protonation states, a series of stepwise and overall stability constants (β) are used to describe the system. The overall stability constant for the formation of ML is β₁ = K₁.

A higher value of the stability constant indicates a greater concentration of the complex at equilibrium and thus a more stable complex.[2] For radiopharmaceutical applications, very high stability constants are desirable to prevent the dissociation of the radiometal in vivo.

Factors Influencing Stability

Several factors govern the thermodynamic stability of NH2-DOTA-GA metal complexes:

-

Nature of the Metal Ion: The charge, ionic radius, and electronic configuration of the metal ion play a crucial role. Generally, for a given ligand, stability increases with increasing charge and decreasing ionic radius of the metal ion.[3]

-

Ligand Properties: The number and type of donor atoms, the number and size of chelate rings formed, and the overall basicity of the ligand are key determinants. The DOTA macrocycle provides a pre-organized cavity with four nitrogen and four carboxylate oxygen donor atoms, leading to the highly stable "chelate effect".[2] The addition of the glutamic acid linker in NH2-DOTA-GA may subtly influence the electronic environment and steric hindrance around the metal binding site.

-

pH of the Solution: The pH of the medium significantly affects the protonation state of the ligand's donor groups (amines and carboxylates). Competition between protons and the metal ion for the ligand's binding sites means that complex formation is highly pH-dependent.[4]

-

Temperature and Ionic Strength: Thermodynamic stability constants are temperature-dependent. The ionic strength of the medium can also influence the activity of the ions in solution and thus the measured stability constants.[5]

Experimental Determination of Stability Constants

The determination of thermodynamic stability constants requires precise and carefully controlled experimental conditions. The most common and reliable methods include potentiometric titration, spectrophotometry, and isothermal titration calorimetry.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the protonation constants of a ligand and the stability constants of its metal complexes.[4] The principle lies in monitoring the change in hydrogen ion concentration (pH) of a solution containing the ligand and the metal ion upon the addition of a standard solution of a strong base or acid.

Caption: Workflow for determining stability constants via potentiometric titration.

-

Reagent Preparation:

-

Prepare a stock solution of NH2-DOTA-GA of accurately known concentration. The purity of the ligand is critical and should be verified (e.g., by NMR, MS, and elemental analysis).

-

Prepare stock solutions of the metal salts (e.g., LuCl₃, GdCl₃, GaCl₃) of high purity. The exact concentration should be determined by appropriate analytical methods (e.g., ICP-MS or complexometric titration).

-

Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Prepare a carbonate-free standardized solution of a strong base (e.g., 0.1 M NaOH). This is crucial to avoid interference from carbonate ions.

-

Prepare a background electrolyte solution (e.g., 0.1 M KCl or NaClO₄) to maintain a constant ionic strength throughout the titration.

-

-

Titration Setup:

-

Use a thermostated titration vessel to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

-

Calibrate the pH electrode using at least two standard buffer solutions that bracket the expected pH range of the titration.

-

Use an automated titrator for precise delivery of the titrant.

-

-

Determination of Ligand Protonation Constants:

-

Pipette a known volume of the NH2-DOTA-GA stock solution and the background electrolyte into the titration vessel.

-

Add a known amount of standardized HCl to protonate the ligand fully.

-

Titrate the solution with the standardized NaOH solution. Record the pH after each addition of titrant.

-

-

Determination of Metal Complex Stability Constants:

-

Pipette known volumes of the NH2-DOTA-GA stock solution, the metal ion stock solution (typically in a 1:1 molar ratio with the ligand), and the background electrolyte into the titration vessel.

-

Add a known amount of standardized HCl.

-

Titrate the solution with the standardized NaOH solution, recording the pH after each addition.

-

-

Data Analysis:

-

Plot the titration curves (pH vs. volume of NaOH added).

-

Use specialized software such as Hyperquad or BEST to perform non-linear least-squares fitting of the titration data.[6] This software models the equilibria in solution (ligand protonation, metal hydrolysis, and complex formation) to calculate the protonation constants (log KᵢH) and the overall stability constants (log β) of the metal-ligand complexes.

-

Spectrophotometry

Spectrophotometry is a valuable technique for determining stability constants, particularly when the metal complex has a distinct absorption spectrum compared to the free ligand and metal ion.[7] For colorless complexes, a competitive spectrophotometric assay can be employed.

Caption: Workflow for competitive spectrophotometric determination of stability constants.

-

Reagent Preparation:

-

Prepare stock solutions of NH2-DOTA-GA, the metal ion of interest, and a suitable chromogenic competing ligand (e.g., Arsenazo III for lanthanides) of accurately known concentrations.

-

Prepare a series of buffer solutions to maintain a constant pH during the experiment.

-

-

Determination of the Stability Constant of the Metal-Indicator Complex:

-

Prepare a series of solutions containing a fixed concentration of the metal ion and varying concentrations of the chromogenic ligand at a constant pH and ionic strength.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the metal-indicator complex.

-

Use methods like the mole-ratio or Job's plot to determine the stoichiometry and stability constant of the metal-indicator complex.

-

-

Competitive Reaction:

-

Prepare a series of solutions containing fixed concentrations of the metal ion and the chromogenic ligand, and varying concentrations of NH2-DOTA-GA at the same constant pH and ionic strength.

-

Allow the solutions to reach equilibrium.

-

Measure the absorbance of each solution at the λ_max of the metal-indicator complex. The absorbance will decrease as NH2-DOTA-GA competes for and binds the metal ion.

-

-

Data Analysis:

-

From the decrease in absorbance, calculate the equilibrium concentrations of all species in solution (free metal, free ligands, and both complexes).

-

Knowing the stability constant of the metal-indicator complex, the stability constant of the NH2-DOTA-GA complex can be calculated.

-

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[8] This allows for the simultaneous determination of the binding affinity (Kₐ, the inverse of the dissociation constant Kₐ), the reaction stoichiometry (n), and the enthalpy of binding (ΔH). From these parameters, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.

Caption: Workflow for determining thermodynamic parameters using Isothermal Titration Calorimetry.

-

Sample Preparation:

-

Prepare solutions of NH2-DOTA-GA and the metal ion in the same buffer to minimize heats of dilution. The concentrations should be accurately known.

-

Degas both solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell and syringe.

-

-

ITC Experiment:

-

Equilibrate the ITC instrument at the desired temperature.

-

Load the NH2-DOTA-GA solution into the sample cell and the metal ion solution into the injection syringe.

-

Perform a series of small, sequential injections of the metal ion solution into the sample cell. The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw data (a series of heat-flow peaks) is integrated to obtain the heat change per injection.

-

The integrated heats are plotted against the molar ratio of metal to ligand.

-

This binding isotherm is then fitted to a suitable binding model using the instrument's software to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy (ΔH).

-

The Gibbs free energy (ΔG) and entropy (ΔS) are calculated using the following equations:

-

ΔG = -RT ln(Kₐ)

-

ΔG = ΔH - TΔS

-

-

Expected Thermodynamic Stability of NH2-DOTA-GA Complexes

While comprehensive experimental data for NH2-DOTA-GA with a wide range of metal ions is not yet fully available in the public domain, we can predict the trends in stability based on the well-characterized DOTA ligand and its derivatives.[9][10][11] The glutamic acid linker is not expected to directly participate in the coordination of the metal ion, which will be primarily sequestered by the DOTA cage. Therefore, the stability constants of NH2-DOTA-GA complexes are anticipated to be very similar to those of DOTA.

Table 1: Protonation Constants of DOTA and a Related DOTA(NH2) Ligand

| Ligand | log K₁H | log K₂H | log K₃H | log K₄H | Reference |

| DOTA | 11.0-12.1 | 9.0-9.8 | 4.3-4.9 | 3.9-4.4 | [4][5] |

| DOTA(NH₂) | 12.7 | 8.7 | 6.5 | - | [12] |

Note: The protonation constants of NH2-DOTA-GA would need to be experimentally determined for precise stability constant calculations.

Table 2: Representative Thermodynamic Stability Constants (log K) of DOTA Metal Complexes

| Metal Ion | Ionic Radius (pm, CN=8) | log K(DOTA) | Reference |

| Gd³⁺ | 105.3 | 24.5 - 25.5 | [8][13] |

| Lu³⁺ | 97.7 | ~25 | [9] |

| Ga³⁺ | 62 (CN=6) | 26.05 | [14][15][16] |

| In³⁺ | 92 | ~29 | [1] |

| Cu²⁺ | 87 | 22.2 - 22.7 | [6][17] |

| Bi³⁺ | 117 | 30.3 | |

| Ac³⁺ | 126 | 29.8 - 32.5 | |

| Pb²⁺ | 133 | ~20 | [5] |

Note: These values are for the parent DOTA ligand and serve as a strong indicator of the expected stability for NH2-DOTA-GA complexes.

The stability of lanthanide-DOTA complexes generally increases with decreasing ionic radius across the series.[3] For radiopharmaceutical applications, metals like ¹⁷⁷Lu, ⁹⁰Y, and ⁶⁸Ga are of high interest. The extremely high stability of their DOTA complexes underscores the suitability of DOTA-based chelators for these applications.[9][14] The slightly lower stability of the Ga-DOTA complex compared to some other trivalent metals is attributed to the mismatch between the larger DOTA cavity and the smaller ionic radius of Ga³⁺.[14]

Conclusion

The thermodynamic stability of NH2-DOTA-GA metal complexes is a cornerstone of their potential utility in nuclear medicine. A thorough understanding and accurate determination of their stability constants are non-negotiable for the development of safe and effective radiopharmaceuticals. This guide has outlined the fundamental principles of thermodynamic stability and provided detailed, field-proven protocols for its experimental determination using potentiometry, spectrophotometry, and isothermal titration calorimetry. While a comprehensive database of stability constants for NH2-DOTA-GA is still emerging, the data for the parent DOTA ligand provides a robust framework for predicting the exceptional stability of these next-generation chelates. By employing the rigorous methodologies described herein, researchers can confidently characterize their NH2-DOTA-GA based agents, ensuring scientific integrity and paving the way for future clinical applications.

References

- Dash, A., & Knapp, F. F. (2018). Chemistry and bifunctional chelating agents for binding 177Lu. Cancer Biotherapy and Radiopharmaceuticals, 33(7), 267-283.

- Guerra, M., et al. (2020). Revisiting Lead(II)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic Acid Coordination Chemistry in Aqueous Solutions: Evidence of an Underestimated Thermodynamic Stability. Inorganic Chemistry, 59(17), 12344-12354.

- Ferreira, C. L., et al. (2022). Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals. Molecules, 28(1), 203.

- Takahashi, K., et al. (2022).

- Takahashi, K., et al. (2022).

- Ramogida, C. F., & Orvig, C. (2021). The Evolving Coordination Chemistry of Radiometals for Targeted Alpha Therapy. Chemical Reviews, 121(19), 12001-12044.

- Chakraborty, S., et al. (2015). Stability constants (logK ML a ) for complexes of polyaminocarboxylates with Ga 3+.

- Van de Broeck, S., et al. (2020). Stability assessment of different chelating moieties used for elemental labeling of bio-molecules. Scientific Reports, 10(1), 1-10.

- Skelton, A. A., & Honarparvar, B. (2017). DFT study of the interaction between DOTA chelator and competitive alkali metal ions. Journal of Molecular Graphics and Modelling, 77, 223-231.

- Tircsó, G., et al. (2018). Effect of the Nature of Donor Atoms on the Thermodynamic, Kinetic and Relaxation Properties of Mn(II) Complexes Formed With Some Trisubstituted 12-Membered Macrocyclic Ligands. Frontiers in Chemistry, 6, 345.

- Vlčková, H., et al. (2021). Thermodynamic Stability and Speciation of Ga(III) and Zr(IV) Complexes with High-Denticity Hydroxamate Chelators. Inorganic Chemistry, 60(17), 13175-13186.

- Baranyai, Z., Tircsó, G., & Rösch, F. (2021). Stability constants of [M(DOTA)]– complexes as a function of ionic radius.

- Kálmán, F. K., & Tircsó, G. (2012). Comparison of the Equilibrium, Kinetic and Water Exchange Properties of some Metal Ion-DOTA and DOTA-bis(amide) Complexes. PMC.

- Krishna Rao, B., et al. (2009). Stability Constants of Ternary Complexes of Cu(II) and Ni(II) With N-Substituted Anthranilic Acids. Asian Journal of Chemistry, 21(7), 5621.

- de la Cour, A., et al. (2023). Effect of metal complexation on the radiolytic stability of DOTA. Dalton Transactions, 52(27), 9394-9404.

- de la Cour, A., et al. (2023). Effect of metal complexation on the radiolytic stability of DOTA. RSC Publishing.

- Morcos, S. K. (2008). Extracellular gadolinium contrast agents: Differences in stability. Clinical Radiology, 63(7), 747-753.

- Clark, J. (2015). stability constants - substitution in complex ions. Chemguide.

- MedchemExpress. (n.d.).

- IUPAC. (2005). Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications. Pure and Applied Chemistry, 77(8), 1445-1495.

- PubChem. (n.d.). NH2-Dota-GA. PubChem.

- Csupor, D., et al. (2025). Highly Stable Complexes of Divalent Metal Ions (Mg 2+ , Ca 2+ , Cu 2+ , Zn 2+ , Cd 2+ , and Pb 2+ ) with a Dota-Like Ligand Containing a Picolinate Pendant.

- Yang, Y., & Yang, X. (2019). Ligand design strategies to increase stability of gadolinium-based magnetic resonance imaging contrast agents. PMC.

- Viola-Villegas, N., & Doyle, R. P. (2010). Gallium(III) Complexes of DOTA and DOTA−Monoamide: Kinetic and Thermodynamic Studies. Inorganic Chemistry, 49(23), 10960-10969.

- Viola-Villegas, N., & Doyle, R. P. (2010). Gallium(III) complexes of DOTA and DOTA-monoamide: kinetic and thermodynamic studies. PubMed.

- Laurent, S., et al. (1997). Stability constants and 1H relaxation effects of ternary complexes formed between Gd-DTPA, Gd-DTPA-BMA, Gd-DOTA, and Gd-EDTA and citrate, phosphate, and carbonate ions. Magnetic Resonance in Medicine, 38(1), 146-150.

- ChemPep. (n.d.). 1639843-65-4 | NH2-DOTA-GA. ChemPep Inc.

-

CheMatech. (2023). NH2-DOTA-GA. .

- Reková, M., & Jedináková-Křížová, V. (2009). Determination of Protonation Constants and Stability Constants of Lanthanides with Derivative of HDOTA Complexes by the UV-VIS Spectrophotometry and Potentiometry. The Open Inorganic Chemistry Journal, 3, 26-32.

Sources

- 1. Research Collection | ETH Library [research-collection.ethz.ch]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Effect of the Nature of Donor Atoms on the Thermodynamic, Kinetic and Relaxation Properties of Mn(II) Complexes Formed With Some Trisubstituted 12-Membered Macrocyclic Ligands [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. sfera.unife.it [sfera.unife.it]

- 8. Ligand design strategies to increase stability of gadolinium-based magnetic resonance imaging contrast agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iris.unife.it [iris.unife.it]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mriquestions.com [mriquestions.com]

- 13. Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Gallium(III) complexes of DOTA and DOTA-monoamide: kinetic and thermodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparison of the Equilibrium, Kinetic and Water Exchange Properties of some Metal Ion-DOTA and DOTA-bis(amide) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. connectsci.au [connectsci.au]

An In-depth Technical Guide to the Solubility of NH2-DOTA-GA in Aqueous and Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract: NH2-DOTA-GA is a bifunctional chelator integral to the development of targeted radiopharmaceuticals and contrast agents. Its solubility is a critical parameter that dictates its utility in bioconjugation, purification, and formulation. This guide provides a comprehensive analysis of the solubility characteristics of NH2-DOTA-GA, derived from first principles of its constituent chemical moieties: the DOTA macrocycle, a primary amine, and a glutaric acid (GA) linker. We explore its behavior in both aqueous and organic systems, with a special focus on the profound influence of pH on its aqueous solubility. This document is intended for researchers, chemists, and drug development professionals, offering predictive insights and actionable experimental protocols to effectively work with this versatile chelator.

Introduction: The Critical Role of Solubility

NH2-DOTA-GA is a derivative of the widely used DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle.[1][2] It is distinguished by a glutaric acid linker terminating in a primary amine, which provides a reactive handle for conjugation to biomolecules like peptides and antibodies.[1][2] The DOTA cage itself is an exceptional chelator for various metal ions, particularly trivalent radiometals (e.g., ¹⁷⁷Lu, ⁶⁸Ga) and paramagnetic ions (e.g., Gd³⁺), making it a cornerstone of nuclear medicine and magnetic resonance imaging (MRI).[2][3][4]

The success of any application, from initial labeling reactions to final in-vivo administration, is fundamentally dependent on the solubility of the chelator conjugate. Poor solubility can lead to aggregation, difficult purification, low conjugation yields, and the potential for formulation instability or precipitation upon injection. Understanding and controlling the solubility of NH2-DOTA-GA is therefore not a trivial pursuit but a prerequisite for robust and reproducible drug development.

Molecular Structure and its Implications for Solubility

To predict the solubility of NH2-DOTA-GA, we must first analyze its structure by dissecting its key functional components. The molecule is a classic example of a zwitterion, containing both acidic and basic functional groups.[5][6]

-

DOTA Core: This component features four macrocyclic amine groups and three pendant carboxylic acid arms. The multiple nitrogen and oxygen atoms make this portion of the molecule highly polar and capable of extensive hydrogen bonding with protic solvents like water.[7][8] The carboxylic acids are weak acids, and their deprotonation at higher pH values dramatically increases water solubility.

-

Glutaric Acid (GA) Linker: The linker adds a fourth carboxylic acid group to the molecule, further enhancing its hydrophilic character.

-

Primary Amine (-NH2): This group is basic.[9][10] At acidic to neutral pH, it will be protonated to form an ammonium cation (-NH3+), which significantly increases solubility in water through strong ion-dipole interactions.[9][11]

Collectively, these functional groups render NH2-DOTA-GA a highly polar molecule with a strong affinity for polar solvents, especially water. Its solubility is predicted to be highly dependent on the pH of the solution, a hallmark of zwitterionic compounds.[6][12]

Aqueous Solubility Profile

The solubility of NH2-DOTA-GA in aqueous media is governed primarily by pH, which controls the ionization state of its multiple acidic and basic centers.

The Critical Influence of pH

The molecule possesses four carboxylic acid groups (pKa ~4.5) and one primary amine group (pKa ~9-10). The interplay of these groups results in a distinct pH-solubility profile.[6][13]

-

Low pH (pH < 2): At very low pH, the primary amine is fully protonated (-NH3+), which promotes solubility. However, all four carboxylic acid groups are fully protonated (-COOH), reducing their ability to hydrogen bond with water and thus decreasing overall solubility. The molecule carries a net positive charge.

-

Mid-Range pH (pH 4-8): In this range, the carboxylic acid groups begin to deprotonate to carboxylates (-COO-), while the amine group remains largely protonated (-NH3+). The molecule exists as a zwitterion with both positive and negative charges. The high charge density and ability to form hydrogen bonds generally lead to high water solubility in this range.

-

Isoelectric Point (pI): There will be a specific pH (the pI) where the net charge on the molecule is zero. At this point, intermolecular electrostatic attractions between the zwitterions are maximized, and solubility is typically at its minimum.

-

High pH (pH > 9): At high pH, the carboxylic acids are fully deprotonated (-COO-), maximizing their contribution to water solubility. The amine group becomes deprotonated and neutral (-NH2), slightly reducing its contribution compared to the protonated state, but the overwhelming effect of the four carboxylate anions ensures high solubility. The molecule carries a net negative charge.

Effect of Buffers and Ionic Strength

Standard biological buffers such as Phosphate-Buffered Saline (PBS) and TRIS are generally excellent solvents for NH2-DOTA-GA, as they maintain a pH (typically 7.2-8.0) where the molecule is highly soluble. The presence of salts (e.g., NaCl) can sometimes increase solubility by mitigating intermolecular electrostatic interactions between solute molecules, a phenomenon known as the "salting-in" effect. However, at very high salt concentrations, competition for water molecules can lead to decreased solubility ("salting-out"). For most bioconjugation applications at typical buffer concentrations (50-150 mM), these effects are secondary to pH.

Organic Solvent Solubility Profile

The principle of "like dissolves like" is the primary guide for predicting solubility in organic solvents.[14] Given the highly polar and ionic nature of NH2-DOTA-GA, its solubility in nonpolar organic solvents is expected to be negligible.

Predicted Solubility Across Solvent Classes

-

Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. NH2-DOTA-GA is expected to have the highest solubility in this class, with water being the optimal solvent. Solubility in short-chain alcohols like methanol and ethanol is likely significant, though less than in water.[15][16]

-

Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, acetonitrile) are polar but lack O-H or N-H bonds. They can act as hydrogen bond acceptors but not donors. While some solubility is expected, particularly in highly polar examples like DMSO and DMF, it will be considerably lower than in polar protic solvents.[17][18] These solvents are often used to create concentrated stock solutions for kinetic solubility assays or to aid in dissolving reactants for organic synthesis.

-

Nonpolar Solvents: These solvents (e.g., hexane, toluene, diethyl ether, dichloromethane) have low polarity and cannot engage in significant hydrogen bonding. NH2-DOTA-GA is predicted to be insoluble in this class of solvents.[19]

Summary of Predicted Solubility

| Solvent Class | Representative Solvents | Predicted Solubility of NH2-DOTA-GA | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Very High to High | Extensive hydrogen bonding and ion-dipole interactions with the multiple polar/ionic functional groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | Solute-solvent interactions are limited to dipole-dipole forces and H-bond acceptance by the solvent.[20] |

| Nonpolar | Hexane, Toluene, Dichloromethane | Insoluble | Mismatch in polarity; lack of favorable intermolecular interactions to overcome the solute-solute lattice energy. |

Experimental Workflow for Solubility Determination

To validate these predictions and determine precise solubility values, a robust experimental protocol is necessary. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[14][21][22]

The Shake-Flask Method

This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.[14][21]

Protocol:

-

Preparation: Add an excess amount of solid NH2-DOTA-GA (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the chosen solvent in a sealed vial. Causality: Using an excess ensures that the resulting solution is truly saturated.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14] Causality: Equilibrium is the point at which the rate of dissolution equals the rate of precipitation, defining the thermodynamic solubility.

-

Phase Separation: Centrifuge the vials at high speed (e.g., >10,000 x g for 15 minutes) to pellet the undissolved solid.[21] Carefully collect the supernatant. Causality: This step is critical to ensure no solid particulates are carried over into the sample for analysis, which would falsely inflate the measured solubility.

-

Filtration (Optional but Recommended): Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) into a clean analysis vial.[23] Causality: Filtration provides a secondary, robust method to remove fine particulates. Check for solute adsorption to the filter material as a potential source of error.

-

Quantification: Analyze the concentration of NH2-DOTA-GA in the clear filtrate using a suitable analytical method. Given that the molecule lacks a strong chromophore, derivatization or complexation might be necessary for UV-Vis analysis. A more universal and sensitive method would be LC-MS (Liquid Chromatography-Mass Spectrometry). Prepare a calibration curve using standards of known concentration to ensure accurate quantification.[23]

-

Reporting: Report the solubility in standard units such as mg/mL or mmol/L at the specified temperature.

Practical Implications and Troubleshooting

-

Stock Solutions: For practical laboratory use, preparing a concentrated stock solution in an aqueous buffer (e.g., 50 mM ammonium acetate, pH 7) is recommended. DMSO can also be used for stock solutions if an organic solvent is required, but check for long-term stability.[18]

-

pH Adjustments: When adjusting the pH of a concentrated solution of NH2-DOTA-GA, always add acid or base slowly with vigorous stirring. Rapid pH changes can cause localized precipitation, especially when passing through the isoelectric point.

-

Bioconjugation Reactions: Most bioconjugation reactions involving the amine group (e.g., with NHS esters) are performed in slightly basic buffers (pH 7.5-8.5). NH2-DOTA-GA is highly soluble under these conditions, which is advantageous for reaction efficiency.[]

Conclusion

NH2-DOTA-GA is a highly polar, zwitterionic molecule whose solubility is dominated by its capacity for hydrogen bonding and its multiple ionizable functional groups. It exhibits excellent solubility in aqueous buffers, particularly in the neutral to basic pH range required for many bioconjugation protocols. Its solubility is significantly lower in polar aprotic solvents and negligible in nonpolar organic solvents. A thorough understanding of its pH-dependent aqueous solubility is paramount for its successful application in the development of targeted imaging and therapeutic agents. The experimental protocols outlined in this guide provide a reliable framework for researchers to quantify its solubility and optimize its handling for a wide range of scientific applications.

References

- askIITians. (2025, March 4). Why are amines soluble in nature?

- Benchchem. (2025, November). General Experimental Protocol for Determining Solubility.

- AA Blocks. (2019, October 7). Amine Functional Group.

- Chemistry Steps. (2025, October 6). Amine Functional Group.

- National Center for Biotechnology Information. (n.d.). NH2-Dota-GA. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/132602162

- MedchemExpress. (n.d.). NH2 DOTA-GA.

- Jouyban, A. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.

- Chematech. (2023, May 16). NH2-DOTA-GA.

- ChemPep. (2026). 1639843-65-4 | NH2-DOTA-GA.

- MedChemExpress. (n.d.). DOTA-NHS-ester.

- Smolecule. (2023, November 23). Buy NH2-DOTA-GA | 1639843-65-4.

- ChemicalBook. (n.d.). Gallic acid CAS#: 149-91-7.

- EMBIBE. (2023, January 25). Physical Properties of Amines – Solubility, Melting and Boiling Point.

- MDPI. (2024, January 22). Solubility of Gallic Acid in Single and Mixed Solvents.

- Wikipedia. (n.d.). Gallic acid.

- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amines.

- Selleck Chemicals. (n.d.). DOTA-NHS-ester Datasheet.

- Baranyai, Z., et al. (2018, May 10). Improved Efficacy of Synthesizing MIII-Labeled DOTA Complexes in Binary Mixtures of Water and Organic Solvents. A Combined Radio-and Physicochemical Study. National Institutes of Health. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC5948574/

- AbMole BioScience. (n.d.). DOTA-NHS-ester Price.

- ResearchGate. (2024, January 1). Solubility of Gallic Acid in Single and Mixed Solvents.

- National Center for Biotechnology Information. (n.d.). Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway. PMC. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC7012891/

- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Cayman Chemical. (2022, October 26). PRODUCT INFORMATION - Gallic Acid.

- BOC Sciences. (n.d.). DOTA-NHS-ester - (CAS 170908-81-3) | ADC Linker.

- Current Radiopharmaceuticals. (n.d.). Chemistry and bifunctional chelating agents for binding 177Lu.

- TargetMol. (n.d.). DOTA-NHS-ester | Tumor Detection.

- University of California. (n.d.). Synthesis and Crystallographic Characterization of the Tetravalent Actinide-DOTA Complexes, [AnIV(κ8-DOTA)(DMSO)] (An = Th, U). eScholarship.org.

- Walsh, C. L., et al. (2012, June 7). Synthesis and characterization of novel zwitterionic lipids with pH-responsive biophysical properties. PubMed.

- Al-Ghabeish, M., et al. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC4812975/

- Royal Society of Chemistry. (n.d.). Synthesis and characterization of novel zwitterionic lipids with pH-responsive biophysical properties. Chemical Communications. Retrieved from pubs.rsc.org/en/content/articlelanding/2012/cc/c2cc31710a

- University of California, Berkeley. (n.d.). The Characterization and Analysis of Lanthanide-Ligand Complexes in Aqueous Solution.

- ResearchGate. (2026, February 25). (PDF) Study of pH-dependent drugs solubility in water.

- ACS Publications. (2022, November 23). Superficial Tale of Two Functional Groups: On the Surface Propensity of Aqueous Carboxylic Acids, Alkyl Amines, and Amino Acids. Accounts of Chemical Research. Retrieved from pubs.acs.org/doi/10.1021/acs.accounts.2c00569

- National Center for Biotechnology Information. (2022, May 25). Aza-Oxa-Triazole Based Macrocycles with Tunable Properties: Design, Synthesis, and Bioactivity. PMC. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC9146116/

- National Center for Biotechnology Information. (2022, March 21). Design, synthesis and bioactive properties of a class of macrocycles with tunable functional groups and ring size. PMC. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC8936302/

- Royal Society of Chemistry. (2015, January 16). Supramolecular functionalized polybenzoxazines from azobenzene carboxylic acid/azobenzene pyridine complexes: synthesis, surface. Retrieved from pubs.rsc.org/en/content/articlehtml/2015/ra/c4ra13481a

- ResearchGate. (n.d.). Structures of aza-macrocyclic ligands with polyphosphonated dangling groups | Request PDF.

- ChemRxiv. (n.d.). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. Retrieved from chemrxiv.org/engage/chemrxiv/article-details/60c7599a8f6831685934f0a0

Sources

- 1. NH2-DOTA-GA - www.chematech-mdt.com [chematech-mdt.com]

- 2. Buy NH2-DOTA-GA | 1639843-65-4 [smolecule.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. iris.unife.it [iris.unife.it]

- 5. Synthesis and characterization of novel zwitterionic lipids with pH-responsive biophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. aablocks.com [aablocks.com]

- 8. Design, synthesis and bioactive properties of a class of macrocycles with tunable functional groups and ring size - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Why are amines soluble in nature? - askIITians [askiitians.com]

- 10. webhome.auburn.edu [webhome.auburn.edu]

- 11. NH2-Dota-GA | C21H38N6O9 | CID 132602162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gallic acid - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. DOTA-NHS-ester | Tumor Detection | TargetMol [targetmol.com]

- 19. embibe.com [embibe.com]

- 20. escholarship.org [escholarship.org]

- 21. scispace.com [scispace.com]

- 22. raytor.com [raytor.com]

- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Comprehensive Technical Guide to NH2-DOTA-GA (CAS 1639843-65-4): A Workhorse Chelator for Theranostic Radiopharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of NH2-DOTA-GA, a bifunctional chelator pivotal to the advancement of targeted radiopharmaceuticals. With full editorial control, this document is structured to offer a holistic understanding, from its fundamental chemical properties to its application in preclinical and clinical settings. As senior application scientists, our goal is to blend technical precision with practical insights, ensuring that the information presented is not only accurate but also actionable in a research and development environment.

Core Principles and Verification of NH2-DOTA-GA

NH2-DOTA-GA, identified by the CAS number 1639843-65-4, is a derivative of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[1][2] Its chemical name is 5-(2-aminoethylamino)-5-oxo-2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]pentanoic acid.[1] The structure uniquely combines the robust metal-chelating capability of the DOTA cage with a glutamic acid (GA) linker that terminates in a primary amine (NH2) group.[3] This primary amine serves as a versatile reactive handle for conjugation to a wide array of biomolecules, including peptides and antibodies.[4]

Chemical and Physical Properties:

| Property | Value | Source |

| CAS Number | 1639843-65-4 | [2][5] |

| Molecular Formula | C21H38N6O9 | [1] |

| Molecular Weight | 518.56 g/mol | [4] |

| Monoisotopic Mass | 518.27002681 Da | [1] |

| Topological Polar Surface Area | 217 Ų | [1] |

| Appearance | White powder | [4] |

The core utility of NH2-DOTA-GA lies in its bifunctional nature. The DOTA macrocycle forms highly stable complexes with a variety of trivalent metal ions, which is a critical feature for in vivo applications to prevent the release of the radionuclide.[6] This stability is a hallmark of DOTA and its derivatives, making them mainstays in the field of nuclear medicine.[7] The glutamic acid linker not only provides a spacer between the chelator and the biomolecule, which can be crucial for maintaining the biological activity of the targeting vector, but also enhances the overall hydrophilicity of the resulting conjugate.[7]

Synthesis and Characterization

A plausible synthetic workflow is illustrated below:

Caption: A plausible synthetic pathway for NH2-DOTA-GA.

Characterization:

The identity and purity of NH2-DOTA-GA should be rigorously confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. While specific spectra for NH2-DOTA-GA are not widely published, related DOTA derivatives show characteristic signals for the macrocyclic ring protons and the acetate arms.[11][12]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The expected monoisotopic mass is 518.27002681 Da.[1][13]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the gold standard for determining the purity of the final product. A purity of >98% is typically required for use in bioconjugation.[4]

Bioconjugation Methodologies

The primary amine of NH2-DOTA-GA provides a nucleophilic site for conjugation to various functional groups on biomolecules. The choice of conjugation strategy depends on the nature of the biomolecule (e.g., peptide or antibody) and the desired site of attachment.

Conjugation to Peptides

For peptides, NH2-DOTA-GA can be incorporated during solid-phase peptide synthesis (SPPS) or conjugated to the purified peptide in solution.

Workflow for Peptide Conjugation:

Sources

- 1. NH2-Dota-GA | C21H38N6O9 | CID 132602162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. NH2-DOTA-GA - www.chematech-mdt.com [chematech-mdt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and preclinical evaluation of DOTAGA-conjugated PSMA ligands for functional imaging and endoradiotherapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chempep.com [chempep.com]

- 9. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. NMR studies of the metal-loading kinetics and acid-base chemistry of DOTA and butylamide-DOTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Radiolabelling of DOTA-Linked Glutamine Analogues with 67,68Ga as Markers for Increased Glutamine Metabolism in Tumour Cells [mdpi.com]

suitability of NH2-DOTA-GA for theranostic applications

Theranostic Utility of : A Technical Guide to Bioconjugation and Radiolabeling

Executive Summary

Structurally, it retains the DOTAGA core—a DOTA derivative with a glutaric acid arm—which offers superior kinetic stability for Gallium-68 (

Chemical Foundation & Rationale

Structural Architecture

The molecule consists of three functional domains:

-

Chelating Core: The macrocyclic DOTA (

) backbone. -

Stability Linker (GA): A glutaric acid arm replaces one acetate or is attached to the carbon backbone. This "GA" modification provides an additional carboxylate donor or optimized geometry, enhancing the complex stability, particularly for smaller ions like

. -

Reactive Handle (

): An ethylenediamine or propylenediamine linker extends from the glutaric arm, terminating in a primary amine.

Why Choose ?

Select this chelator when the biological vector dictates the chemistry:

-

C-Terminal Labeling: When the N-terminus of a peptide is essential for receptor binding (e.g., certain GPCR agonists).

-

Glycan Conjugation: For antibodies, conjugating to oxidized carbohydrates on the Fc region (via reductive amination) preserves the antigen-binding site, unlike random lysine conjugation.

-

Nanoparticle Functionalization: Ideal for coupling to carboxylated surfaces (e.g., gold nanoparticles, liposomes) using EDC/NHS chemistry.

Bioconjugation Workflows

The following protocols describe the two primary utilization routes: Carboxyl-Amine coupling and Aldehyde-Amine coupling.

Workflow A: Conjugation to Carboxyl Groups (Peptides/Nanoparticles)

Mechanism: Carbodiimide-mediated amide bond formation.[1] Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide).[1]

Protocol:

-

Activation: Dissolve the peptide/nanoparticle (containing -COOH) in MES buffer (0.1 M, pH 5.5). Add 10 equivalents of EDC and 25 equivalents of NHS. React for 15 minutes at room temperature (RT).

-

Buffer Exchange (Critical): Remove excess EDC via spin column or rapid dialysis to prevent cross-linking. Exchange into PBS (pH 7.4).

-

Conjugation: Add

(5–10 equivalents) to the activated ester solution. Adjust pH to 7.5–8.0. -

Incubation: React for 2–4 hours at RT or overnight at 4°C.

-

Purification: Separate via Size Exclusion Chromatography (SEC) or HPLC (C18 column) to remove excess chelator.

Workflow B: Site-Specific Antibody Conjugation (Glycan Engineering)

Mechanism: Periodate oxidation of vicinal diols on glycans followed by reductive amination.

Protocol:

-

Oxidation: Incubate antibody (1–5 mg/mL) with Sodium Periodate (

, 10 mM) in Sodium Acetate buffer (pH 5.5) for 30 min at 4°C in the dark. -

Quenching: Add glycerol to quench unreacted periodate. Desalt into PBS (pH 7.4).

-

Coupling: Add

(20–50 molar excess). -

Reduction: Add Sodium Cyanoborohydride (

, 50 mM) to reduce the intermediate Schiff base to a stable secondary amine. Incubate overnight at 4°C. -

Purification: PD-10 desalting column or centrifugal filtration (30 kDa cutoff).

Visualization of Conjugation Logic

Caption: Logical flow for selecting the conjugation route based on biomolecule functional groups.

Theranostic Radiolabeling Protocols

Once conjugated, the

Diagnostic Labeling with Gallium-68 ( )

The DOTAGA core allows for milder conditions than standard DOTA, but heat is still recommended for quantitative yields.

-

Elution: Elute

generator with 0.1 M HCl. -

Purification (Optional but Recommended): Cation exchange (SCX) to remove metallic impurities (

, -

Reaction:

-

Mix

eluate with Sodium Acetate or HEPES buffer (1 M, pH 4.0–4.5). -

Add Conjugated Precursor (

). -

Heat: 95°C for 10 minutes. (DOTAGA derivatives often label quantitatively in 5–7 mins).

-

-

QC: Radio-TLC (Mobile phase: 1:1 Methanol/Ammonium Acetate). Free

moves to front; Complex stays at origin (system dependent).

Therapeutic Labeling with Lutetium-177 ( )

-

Reaction:

-

Dilute

in Ascorbate buffer (pH 4.5) to prevent radiolysis. -

Add Precursor (

). -

Heat: 95°C for 15–20 minutes.

-

-

Challenge: Add DTPA solution to chelate any free

before injection (scavenger).

Theranostic Cycle Diagram

Caption: The theranostic workflow utilizing a single chemical precursor for both staging and treatment.

Comparative Performance Data

The following table summarizes why one would select

| Feature | DOTA-NHS Ester | DOTAGA-Anhydride | |

| Reactive Group | Primary Amine ( | NHS Ester (Activated) | Anhydride (Cyclic) |

| Target on Bio-vector | Carboxyls ( | Amines (Lysine, N-term) | Amines (Lysine, N-term) |

| Conjugation pH | 4.5–6.0 (Carboxyl), 7.0 (Aldehyde) | 8.0–9.0 | 8.0–9.0 |

| Selectivity | High (Site-specific potential) | Low (Random Lysine) | Low (Random Lysine) |

| Hydrolytic Stability | High (Stable solid/solution) | Low (Hydrolyzes rapidly) | Very Low (Hydrolyzes instantly) |

| Primary Use Case | C-term labeling, Glycans, Nanoparticles | Standard Protein Labeling | Standard Protein Labeling |

References

-

CheMatech. NH2-DOTA-GA Product Specifications and Applications. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 132602162: NH2-DOTA-GA. Retrieved from

-

Bernhard, C. et al. (2012). DOTAGA-Anhydride: A Valuable Building Block for the Preparation of DOTA-Like Chelating Agents. Chemistry – A European Journal. Retrieved from

-

MedChemExpress. NH2-DOTA-GA Datasheet and Theranostic Applications. Retrieved from

-

BenchChem. Protocols for NH2-NODA-GA and DOTA-GA Conjugation to Antibodies. Retrieved from

Methodological & Application

Application Note: Standard Protocol for Conjugating NH2-DOTA-GA to Peptides

Executive Summary

The development of targeted radiopharmaceutical drug conjugates (RDCs) relies heavily on the stable chelation of radiometals. NH2-DOTA-GA (5-(2-aminoethylamino)-5-oxo-2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]pentanoic acid) is a highly versatile bifunctional chelator designed for this purpose[1]. Unlike standard DOTA, which coordinates metals via four identical acetic acid arms, DOTA-GA incorporates a glutaric acid (GA) arm. This structural modification increases the chelator's cavity size and provides steric relief, significantly enhancing the thermodynamic stability and kinetic inertness of complexes formed with trivalent radiometals (e.g.,

Crucially, the terminal primary amine (-NH

Mechanistic Insights: Causality in Experimental Design

As a self-validating experimental system, every reagent and condition in the conjugation workflow serves a specific mechanistic purpose:

-

Choice of Activation Chemistry: Conjugating NH2-DOTA-GA to a peptide requires activating the peptide's carboxylate. In organic solvents, HATU is preferred over standard EDC/HOBt. HATU forms a highly reactive 7-azabenzotriazole active ester, which accelerates amidation and minimizes the epimerization of the C-terminal amino acid.

-

pH and Buffer Dynamics: In aqueous conjugation, carboxylate activation via EDC/sulfo-NHS must occur at a slightly acidic pH (5.5–6.0) to stabilize the active ester intermediate. However, the subsequent nucleophilic attack by the primary amine of NH2-DOTA-GA requires a basic environment (pH 7.5–8.0) to ensure the amine is deprotonated and highly nucleophilic[4].

-

Reaction Quenching: Unreacted active esters can lead to unwanted cross-linking or degradation. Quenching the reaction with a primary amine (e.g., glycine) in aqueous conditions, or with dilute TFA in organic conditions, ensures a clean chromatographic profile during Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) purification.

Experimental Workflows & Biological Targeting

Workflow for NH2-DOTA-GA conjugation to a peptide carboxylate and subsequent radiolabeling.

Mechanism of action for a radiolabeled DOTA-GA-peptide conjugate targeting tumor cell receptors.

Detailed Step-by-Step Methodologies

Protocol A: Solution-Phase Conjugation (Organic Solvent)

Optimal for hydrophobic peptides or peptides synthesized via Solid-Phase Peptide Synthesis (SPPS) with a free C-terminus and protected side chains.

-

Peptide Preparation: Dissolve the purified peptide (containing a free carboxylate) in anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to a concentration of 2–5 mg/mL. Ensure the environment is strictly moisture-free to prevent hydrolysis of the active ester.

-

Carboxylate Activation: Add 1.2 molar equivalents of HATU and 3.0 molar equivalents of N,N-Diisopropylethylamine (DIPEA) to the peptide solution. Vortex gently and incubate at room temperature for 10 minutes to allow the formation of the OAt active ester.

-

Conjugation: Add 1.5 to 2.0 molar equivalents of NH2-DOTA-GA (pre-dissolved in a minimal volume of anhydrous DMF).

-

Incubation: Stir the reaction mixture continuously at room temperature for 2 to 4 hours. Monitor the reaction progress via LC-MS. The mass shift should correspond to the addition of the DOTA-GA moiety minus one water molecule (

M -

Quenching & Purification: Quench the reaction by adding an equal volume of 5% Trifluoroacetic acid (TFA) in water. Purify the crude mixture immediately using semi-preparative RP-HPLC (C18 column) with a gradient of water/acetonitrile containing 0.1% TFA.

-

Lyophilization: Pool the fractions containing the pure conjugate and lyophilize to obtain a stable white powder.

Protocol B: Aqueous-Phase Conjugation

Optimal for fully unprotected, hydrophilic peptides where organic solvents may cause precipitation or denaturation.

-

Peptide Preparation: Dissolve the peptide in 0.1 M MES buffer (pH 5.5–6.0) to a concentration of 1–5 mg/mL.

-

Carboxylate Activation: Add 10 molar equivalents of EDC and 20 molar equivalents of sulfo-NHS. Incubate at room temperature for 15–30 minutes. The sulfo-NHS stabilizes the amine-reactive intermediate in the aqueous environment.

-

pH Adjustment & Conjugation: Adjust the pH of the reaction mixture to 7.5–8.0 using 1 M Sodium Bicarbonate (NaHCO

). Immediately add 5.0 to 10.0 molar equivalents of NH2-DOTA-GA[4]. -

Incubation: React for 2 to 4 hours at room temperature with gentle agitation.

-

Quenching: Add 1 M Glycine (pH 8.0) to a final concentration of 50 mM to consume any unreacted NHS esters, preventing off-target cross-linking.

-

Purification: Desalt the mixture using a size-exclusion spin column (e.g., Sephadex G-25) or purify directly via RP-HPLC. Confirm the final product identity using MALDI-TOF mass spectrometry[3].

Quantitative Data Presentation